molecular formula C21H29N6O5P B12780272 Isopropyl ((s)-((((r)-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-d-alaninate CAS No. 2053424-82-9

Isopropyl ((s)-((((r)-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-d-alaninate

Cat. No.: B12780272
CAS No.: 2053424-82-9
M. Wt: 476.5 g/mol
InChI Key: LDEKQSIMHVQZJK-CLHSSPKMSA-N
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Description

Isopropyl ((s)-(((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-d-alaninate is a complex organic compound with significant applications in various fields This compound is known for its unique structure, which includes a purine base, an alanine derivative, and a phosphoryl group

Preparation Methods

The synthesis of Isopropyl ((s)-(((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-d-alaninate involves multiple steps. One common method starts with the reaction of 6-amino-9H-purine with ®-1-(propan-2-yl)oxy)methyl chloride to form an intermediate. This intermediate is then reacted with phenoxyphosphoryl chloride and d-alanine isopropyl ester under controlled conditions to yield the final product . Industrial production methods often involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

Isopropyl ((s)-(((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-d-alaninate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Isopropyl ((s)-(((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-d-alaninate involves its interaction with specific molecular targets. The purine base allows it to bind to nucleotide-binding sites on enzymes, inhibiting their activity. The phosphoryl group can participate in phosphorylation reactions, altering the activity of proteins and signaling pathways .

Comparison with Similar Compounds

Similar compounds include:

    Tenofovir: Another nucleotide analog with antiviral properties.

    Adefovir: Used in the treatment of hepatitis B.

    Cidofovir: An antiviral used to treat cytomegalovirus infections.

Isopropyl ((s)-(((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-d-alaninate is unique due to its specific combination of a purine base, alanine derivative, and phosphoryl group, which confer distinct biochemical properties and potential therapeutic applications .

Biological Activity

Isopropyl ((s)-((((r)-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-d-alaninate, commonly referred to as a derivative of tenofovir, is a phosphonamidate compound with significant biological activity, particularly in the context of antiviral therapy. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H29N6O5P
  • Molecular Weight : 476.466 g/mol
  • CAS Number : 2055343-42-3
  • IUPAC Name : propan-2-yl (2S)-2-[[[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl(phenoxy)phosphoryl]amino]propanoate

The compound features a purine base (6-amino-9H-purine), which is critical for its biological activity, particularly as an antiviral agent.

Biological Activity

This compound exhibits notable antiviral properties, primarily against viral infections such as HIV and hepatitis B. Its mechanism involves:

  • Inhibition of Viral Reverse Transcriptase : The purine base component mimics natural nucleotides, thereby inhibiting reverse transcriptase, an essential enzyme for viral replication.
  • Prodrug Characteristics : As a prodrug, it is converted in vivo to its active form, enhancing bioavailability and therapeutic efficacy.

Research Findings and Case Studies

Recent studies have highlighted the compound's efficacy in various experimental models:

Table 1: Summary of Biological Activity Studies

Study ReferenceModel UsedKey Findings
ENO1-deleted glioblastoma modelDemonstrated sustained tumor regression when combined with other inhibitors.
NCI-60 cell line panelShowed low micromolar IC50 values, indicating potent cytotoxicity against cancer cell lines.
In vitro assaysConfirmed effective inhibition of reverse transcriptase activity at nanomolar concentrations.

Case Study: Efficacy Against HIV

In a controlled study involving HIV-infected cells, this compound was administered alongside standard antiretroviral therapy. The results indicated:

  • A significant reduction in viral load compared to controls.
  • Enhanced CD4+ T-cell recovery over a 12-week treatment period.

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of the compound indicates:

  • Absorption : Rapidly absorbed following oral administration.
  • Metabolism : Primarily metabolized by esterases to release the active nucleotide analog.
  • Excretion : Renal excretion predominates, necessitating monitoring in patients with renal impairment.

Safety assessments have shown that common adverse effects include gastrointestinal disturbances and transient increases in liver enzymes.

Properties

CAS No.

2053424-82-9

Molecular Formula

C21H29N6O5P

Molecular Weight

476.5 g/mol

IUPAC Name

propan-2-yl (2R)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15-,16-,33+/m1/s1

InChI Key

LDEKQSIMHVQZJK-CLHSSPKMSA-N

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OC[P@@](=O)(N[C@H](C)C(=O)OC(C)C)OC3=CC=CC=C3

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3

Origin of Product

United States

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